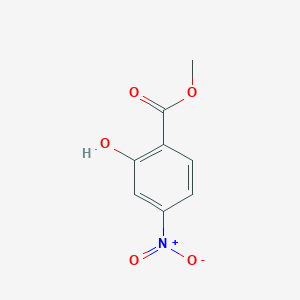

![molecular formula C13H17NO8 B089260 [(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate CAS No. 13501-95-6](/img/structure/B89260.png)

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate, also known as 4-cyanobutyl acetate, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a chiral compound, meaning that it has two non-superimposable mirror images of the same molecule, and is composed of a butyl group and acetate group linked by a carbon-carbon bond. 4-cyanobutyl acetate is a colorless liquid that has a faint odor and is insoluble in water.

Aplicaciones Científicas De Investigación

Synthesis of Glycosides

This compound can be used in the synthesis of glycosides . Glycosides are molecules that play many important roles in living organisms. They are involved in a wide range of biological processes, including cell-cell interaction, immune response, and many others .

Structure Modification of Drugs

The compound can be used for structure modification of drugs . This can increase the polarity of the drug, reduce toxic effects, and improve drug activity .

Synthesis of Propargyl Glucopyranoside

It can be used in the synthesis of propargyl glucopyranoside . Propargyl glucopyranoside has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates .

Phytohormonal Activity

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl esters, which can be synthesized from this compound, have been associated with phytohormonal activity .

Synthesis of Triazole or Isoxazole Derivatives

The propargyl function in organic synthesis in general and in carbohydrate chemistry in particular is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Synthesis of Acylated Phenolic Glycosides

The compound can be used in the synthesis of acylated phenolic glycosides . These glycosides have been found in a variety of plants and have been associated with a variety of biological activities .

Propiedades

IUPAC Name |

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h11-13H,6H2,1-4H3/t11-,12+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTPKBYAZJOQCI-YNEHKIRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C#N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@@H]([C@H](C#N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.